Pinometostat (EPZ-5676) is a first-in-class, small molecule inhibitor of the histone methyltransferase disruptor of telomeric silencing 1-like (DOT1L). [] It is classified as a S-Adenosyl Methionine (SAM) competitive inhibitor. [] Pinometostat plays a crucial role in scientific research as a tool to study DOT1L function and as a potential therapeutic agent for the treatment of leukemia, particularly those harboring rearrangements of the MLL gene. []
Pinometostat, also known as EPZ-5676, is a small molecule inhibitor specifically targeting the enzyme DOT1L (Disruptor of telomeric silencing 1-like), which is involved in the methylation of histone H3 at lysine 79. This compound has gained attention for its potential therapeutic applications, particularly in the treatment of acute leukemia characterized by MLL (mixed lineage leukemia) gene rearrangements. Pinometostat was developed by Epizyme and has undergone various clinical trials to assess its efficacy and safety in patients with relapsed or refractory MLL-r acute leukemia .
Pinometostat is synthesized from commercially available starting materials through a series of chemical reactions designed to enhance its potency and metabolic stability. The compound has been extensively studied in preclinical models, demonstrating significant antitumor activity against MLL-r leukemia .
Pinometostat is classified as a DOT1L inhibitor and belongs to the broader category of histone methyltransferase inhibitors. Its primary mechanism involves inhibiting the enzymatic activity of DOT1L, thereby preventing the methylation of histone H3 at lysine 79, which plays a crucial role in the regulation of gene expression associated with leukemia .
The synthesis of Pinometostat involves multiple steps that focus on modifying its chemical structure to improve its pharmacological properties. The synthetic route includes protecting group strategies, coupling reactions, and deprotection steps to yield the final product.
Pinometostat has a complex molecular structure characterized by multiple chiral centers and functional groups that contribute to its biological activity. The precise stereochemistry is crucial for its interaction with DOT1L.
Pinometostat undergoes several chemical reactions during its synthesis and biological activity:
The reactions are typically carried out under controlled conditions to optimize yield and purity, utilizing techniques such as chromatography for purification .
Pinometostat exerts its therapeutic effects primarily through the inhibition of DOT1L, leading to decreased levels of histone H3K79 methylation. This modification is associated with oncogenic transcriptional programs in MLL-r leukemia.
Pinometostat is primarily investigated for its role as an antitumor agent in hematological malignancies, specifically:
CAS No.: 18395-92-1
CAS No.: 13561-08-5
CAS No.: 18252-46-5
CAS No.: 499-09-2
CAS No.: 20937-86-4